molecular formula C10H18O5S B8342213 2-Methyl-2-(tetrahydro-pyran-4-ylmethanesulfonyl)-propionic acid

2-Methyl-2-(tetrahydro-pyran-4-ylmethanesulfonyl)-propionic acid

Cat. No.: B8342213
M. Wt: 250.31 g/mol
InChI Key: XYEKAPUJTOPIID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-(tetrahydro-pyran-4-ylmethanesulfonyl)-propionic acid is a useful research compound. Its molecular formula is C10H18O5S and its molecular weight is 250.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H18O5S

Molecular Weight

250.31 g/mol

IUPAC Name

2-methyl-2-(oxan-4-ylmethylsulfonyl)propanoic acid

InChI

InChI=1S/C10H18O5S/c1-10(2,9(11)12)16(13,14)7-8-3-5-15-6-4-8/h8H,3-7H2,1-2H3,(H,11,12)

InChI Key

XYEKAPUJTOPIID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)S(=O)(=O)CC1CCOCC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 123 g (0.44 mol) of 2-methyl-2-(tetrahydro-pyran-4-ylmethanesulfonyl)-propionic acid ethyl ester in THF (450 mL) are added 663 mL of 2M aqueous sodium hydroxide solution (1.33 mol). The reaction is stirred at room temperature for 1 h. To the reaction mixture is added TBME (1.25 L) and the layers are separated. The aqueous layer is cooled in an ice bath and then acidified with 37% aqueous HCl solution (123 mL). The resulting precipitate is isolated by filtration, washed with water (200 mL) and dried under reduced pressure at 50° C. to afford 101 g of 2-methyl-2-(tetrahydro-pyran-4-ylmethanesulfonyl)-propionic acid as white crystalline solids. Yield: 91%; ES-MS: m/z 251 [M+H]; 1H NMR (400 MHz, DMSO-d6) δ ppm 1.31-1.45 (2H, m), 1.49 (6H, s), 1.70-1.79 (2H, m), 2.13-2.28 (1H, m), 3.24 (2H, d, J=6.60 Hz), 3.28-3.38 (2H, m), 3.76-3.85 (2H, m), 13.65 (1H, br. s.)
Name
2-methyl-2-(tetrahydro-pyran-4-ylmethanesulfonyl)-propionic acid ethyl ester
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
663 mL
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
1.25 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 769 mg (2.77 mmol) of 2-methyl-2-(tetrahydro-pyran-4-ylmethanesulfonyl)-propionic acid ethyl ester in THF/water (1/1, 10 mL) were added 228 mg (5.43 mmol) of lithium hydroxide monohydrate. The reaction was stirred at room temperature for 18 h. The reaction was concentrated under reduced pressure. The residue was dissolved in water (10 mL) and washed with diethyl ether (2×25 mL). The aqueous layer was cooled in an ice bath and then acidified with 1M aqueous HCl solution to pH 2. The acidic aqueous layer was extracted with ethyl acetate (2×50 mL) and with isopropanol/chloroform (3×50 mL). The combined organic extracts were dried over Na2SO4 and filtered. Concentration of the filtrate under reduced pressure afforded 734 mg of 2-methyl-2-(tetrahydro-pyran-4-ylmethanesulfonyl)-propionic acid.
Name
2-methyl-2-(tetrahydro-pyran-4-ylmethanesulfonyl)-propionic acid ethyl ester
Quantity
769 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
228 mg
Type
reactant
Reaction Step One
Name
THF water
Quantity
10 mL
Type
solvent
Reaction Step One

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